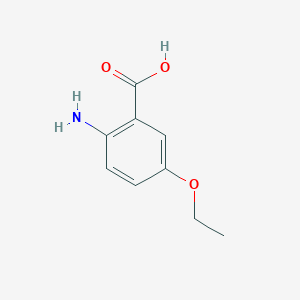
(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to (Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide involves complex chemical reactions, with specific conditions tailored to ensure the formation of the desired product. For example, a related compound was synthesized through a series of steps starting from 4-fluorobenzaldehyde, highlighting the intricate nature of synthesizing such molecules and the importance of precise reaction conditions (Guillon, Stiebing, & Robba, 2000).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's behavior and potential interactions. X-ray crystallography is often used to determine the structure, as seen in studies of similar compounds, which reveal detailed information about the crystal system, space group, and hydrogen bonding within the structure (Lv Zhi, 2009).
Chemical Reactions and Properties
Chemical reactions involving (Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide can be influenced by its functional groups, such as the fluorobenzyl and methoxyphenyl groups. These groups may participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which can affect the compound's reactivity and stability. Research on related compounds demonstrates the complexity of their chemical behavior and the potential for developing new reactions (Crich, Li, & Shirai, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular configuration. These properties are essential for practical applications, including material science and drug formulation. Studies on similar compounds provide insights into how molecular modifications can alter physical properties (Banu et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other chemicals, are determined by the compound's molecular structure. The presence of electronegative atoms, like fluorine, and electron-donating groups, like methoxy, can significantly impact these properties. Understanding these properties is vital for predicting the compound's behavior in chemical reactions and its potential applications in various fields (Rodrigues et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
- Compounds with similar structural motifs to "(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide" have been synthesized and analyzed to understand their crystal structure and potential applications. For example, the synthesis and crystal structure of related compounds have been detailed, highlighting methodologies that could be applicable to the synthesis and analysis of our compound of interest. Such studies provide a foundation for understanding the chemical and physical properties of these compounds, which is crucial for their application in scientific research (Lv Zhi, 2009).
Photodynamic Therapy and Cancer Treatment
- Research has been conducted on zinc phthalocyanine derivatives, which like our compound, feature complex aromatic structures. These studies focus on their potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield. This indicates that compounds with similar structural features might also have applications in developing PDT agents, which are crucial for targeting and treating cancer cells (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Mechanofluorochromic Properties
- The study of 3-aryl-2-cyano acrylamide derivatives has shown different optical properties due to distinct stacking modes, indicating potential applications in materials science, especially in creating smart materials that change color under mechanical stress. This research could imply that structurally similar compounds, including "(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide," might exhibit interesting mechanofluorochromic properties useful in developing new materials with novel properties (Qing‐bao Song et al., 2015).
Antimicrobial Activity
- Derivatives of propionamide, similar to the compound , have been synthesized and tested for their antibacterial and antifungal activities. The significant antimicrobial activity observed in these studies suggests that similar compounds could potentially be explored for developing new antimicrobial agents. This is particularly relevant in the search for novel treatments against resistant microbial strains (M. Helal et al., 2013).
Polymerization Catalysts
- Aminophenolate zinc complexes, related in chemical functionality to our compound, have been explored as catalysts for the ring-opening polymerization of lactides. This suggests potential applications of similar compounds in catalyzing polymerization reactions, which is a critical area in polymer science and engineering (Wei-Yi Lu et al., 2019).
特性
IUPAC Name |
(Z)-N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c1-27-22-10-6-5-9-19(22)15-21(18-7-3-2-4-8-18)23(26)25-16-17-11-13-20(24)14-12-17/h2-15H,16H2,1H3,(H,25,26)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVGIBLLRPCCE-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)
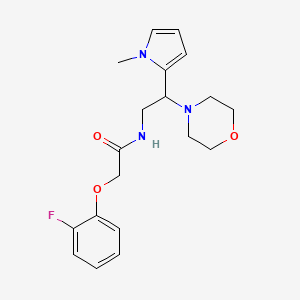
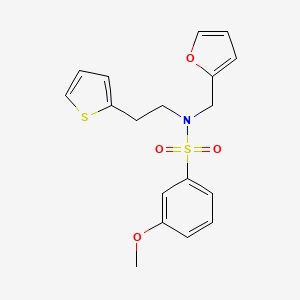

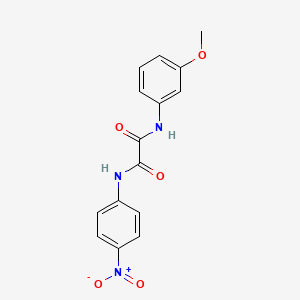
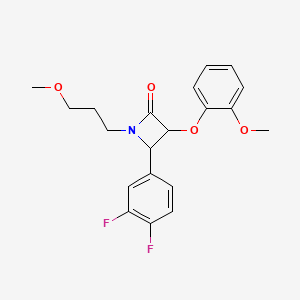
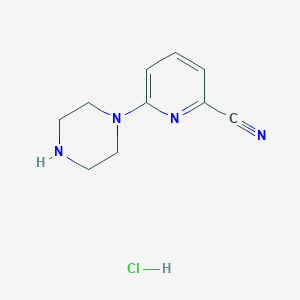
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)
